molecular formula C12H11FN2 B13107695 5-Ethyl-2-(4-fluorophenyl)pyrimidine

5-Ethyl-2-(4-fluorophenyl)pyrimidine

Cat. No.: B13107695
M. Wt: 202.23 g/mol
InChI Key: WCZDOHPVLUUHBJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. The presence of the ethyl group and the 4-fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-fluorophenyl)pyrimidine typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-(4-fluorophenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(4-fluorophenyl)pyrimidine is unique due to the presence of both the ethyl and 4-fluorophenyl groups. These substituents enhance its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

5-ethyl-2-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C12H11FN2/c1-2-9-7-14-12(15-8-9)10-3-5-11(13)6-4-10/h3-8H,2H2,1H3

InChI Key

WCZDOHPVLUUHBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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